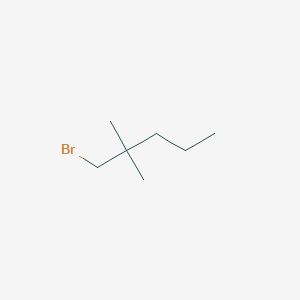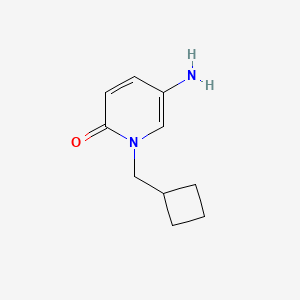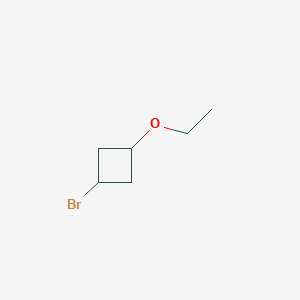
3-ブロモ-2-(トリフルオロメチル)安息香酸
説明
“3-Bromo-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H4BrF3O2 . It has a molecular weight of 269.02 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(trifluoromethyl)benzoic acid” consists of a benzoic acid core with a bromo group at the 3rd position and a trifluoromethyl group at the 2nd position .科学的研究の応用
有機合成
3-ブロモ-2-(トリフルオロメチル)安息香酸: は、有機合成における貴重なビルディングブロックです。これは、他の化合物にトリフルオロメチル基を導入するために使用でき、特に医薬品や農薬の開発に役立ちます。 臭素原子は、さまざまなカップリング反応を通じてさらなる官能基化のための反応部位も提供します .
医薬品化学
医薬品化学では、この化合物は、さまざまな生物学的に活性な分子の合成の前駆体として役立ちます。その誘導体は、抗炎症作用、抗真菌作用、抗菌作用など、潜在的な治療特性について研究されています。 トリフルオロメチル基は、多くの場合、これらの分子の生物学的活性と代謝安定性を向上させます .
材料科学
3-ブロモ-2-(トリフルオロメチル)安息香酸 のユニークな電子特性により、材料科学研究で使用することができます。 これは、有機発光ダイオード (OLED) や電界効果トランジスタ (FET) などの電子デバイスで使用されるポリマーまたは小分子に組み込んで、性能を向上させることができます .
分析化学
この化合物は、その明確に定義された特性により、分析化学で標準物質または試薬として使用できます。 これは、機器の較正に役立ち、クロマトグラフィーまたは分光分析のための参照物質として役立ち、正確で信頼性の高い結果を保証します .
環境科学
環境科学の研究者は、3-ブロモ-2-(トリフルオロメチル)安息香酸 を使用して、フッ素化有機化合物の環境運命を研究することができます。 その安定性と検出可能性により、さまざまな生態系におけるそのような化合物の移動と変換を追跡するための優れた候補となります .
化学教育
この化合物は、その反応性と臭素とトリフルオロメチル基の両方の存在により、化学教育の指導実験室に最適な選択肢です。 これは、学生が有機化学と合成の重要な概念を実証する実験を行うことを可能にします .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Bromo-2-(trifluoromethyl)benzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)benzoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, 3-Bromo-2-(trifluoromethyl)benzoic acid can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation. For example, the binding of 3-Bromo-2-(trifluoromethyl)benzoic acid to cytochrome P450 can result in the modulation of the enzyme’s catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)benzoic acid can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 3-Bromo-2-(trifluoromethyl)benzoic acid can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)benzoic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 3-Bromo-2-(trifluoromethyl)benzoic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)benzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(trifluoromethyl)benzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported into cells via specific transporters, and its distribution within cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)benzoic acid is an important determinant of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Bromo-2-(trifluoromethyl)benzoic acid within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGTYJFUVHSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735316 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227605-02-8 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



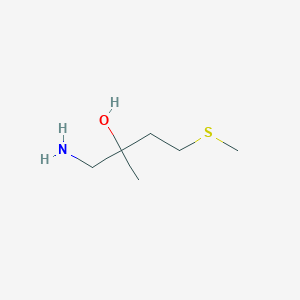
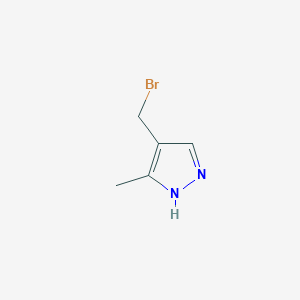
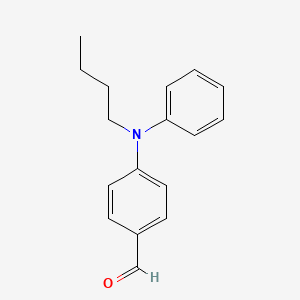


![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)

![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)

